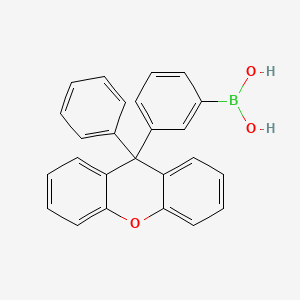
Platinum trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum trichloride, also known as platinum(II, IV) chloride, is a chemical compound with the formula PtCl₃. It is a green-black crystalline solid that decomposes at around 400°C. This compound is of significant interest due to its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Platinum trichloride can be synthesized through the reaction of platinum metal with chlorine gas at high temperatures. The reaction typically occurs at temperatures around 350°C to 400°C, resulting in the formation of PtCl₃ .
Industrial Production Methods
In industrial settings, this compound is often produced by heating hexachloroplatinic acid (H₂PtCl₆) in the presence of chlorine gas. This method is advantageous due to the availability of hexachloroplatinic acid as a precursor and the relatively straightforward reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Platinum trichloride undergoes various chemical reactions, including:
Oxidation: PtCl₃ can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as platinum(II) chloride.
Substitution: PtCl₃ can undergo substitution reactions where chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, hydrochloric acid, and various organic ligands. These reactions often occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include various platinum complexes, such as platinum(II) chloride and platinum(IV) chloride. These products are often used as intermediates in the synthesis of other platinum compounds .
Aplicaciones Científicas De Investigación
Platinum trichloride has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various platinum complexes and catalysts.
Medicine: Research is ongoing to explore its use in developing new platinum-based drugs for cancer treatment.
Industry: It is used in the production of catalytic converters and other industrial catalysts.
Mecanismo De Acción
The mechanism of action of platinum trichloride involves its interaction with biological molecules, such as DNA and proteins. It can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A platinum-based drug with a similar mechanism of action to cisplatin but with reduced side effects.
Oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer
Uniqueness of Platinum Trichloride
This compound is unique due to its specific oxidation state and reactivity. Unlike cisplatin, carboplatin, and oxaliplatin, which are primarily used in medicine, this compound has broader applications in chemistry and industry. Its ability to undergo various chemical reactions makes it a valuable compound for synthesizing other platinum complexes and catalysts .
Propiedades
Número CAS |
25909-39-1 |
|---|---|
Fórmula molecular |
Cl3Pt |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
trichloroplatinum |
InChI |
InChI=1S/3ClH.Pt/h3*1H;/q;;;+3/p-3 |
Clave InChI |
CTDPVEAZJVZJKG-UHFFFAOYSA-K |
SMILES canónico |
Cl[Pt](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



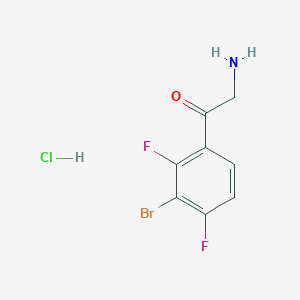

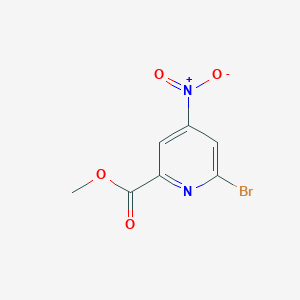
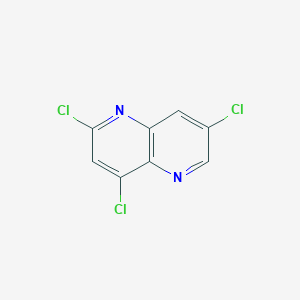
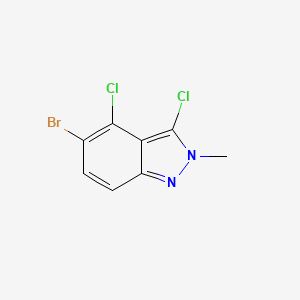
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
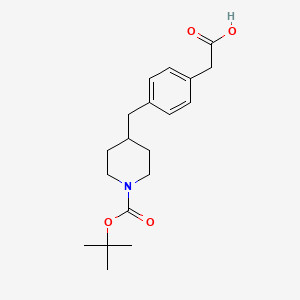


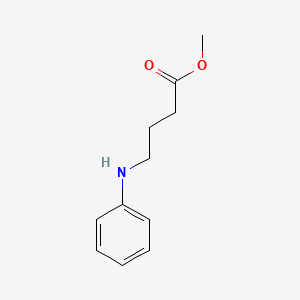
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)

